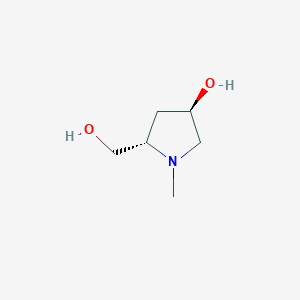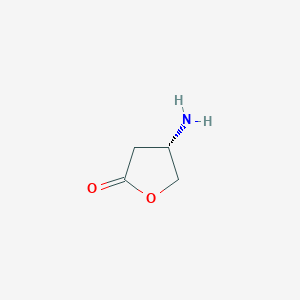
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, also known as L-THP, is a naturally occurring compound found in various plants and animals. It has gained significant attention in scientific research due to its potential therapeutic properties in the treatment of various diseases. In
Mechanism of Action
The exact mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of inflammatory cells, such as macrophages. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol in lab experiments is its low toxicity. It has been shown to have a high safety profile, with no significant adverse effects reported in animal studies. However, one limitation is its low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol. One area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential use in the treatment of cancer, either alone or in combination with other chemotherapy agents. Additionally, more research is needed to understand the exact mechanism of action of (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol and to improve its bioavailability for use in vivo.
Conclusion:
In conclusion, (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol is a promising compound with potential therapeutic properties. Its low toxicity and various biochemical and physiological effects make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and to improve its effectiveness in vivo.
Synthesis Methods
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol can be synthesized from the natural amino acid, L-proline. The synthesis involves a series of chemical reactions, including reduction, acylation, and hydrolysis. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to improve cognitive function and reduce anxiety and depression in animal studies.
properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-6(9)2-5(7)4-8/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFHJDFJPFHQLP-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol | |
CAS RN |
107797-60-4 |
Source


|
| Record name | (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)






